molecular formula C17H16N2O3 B2951070 1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol CAS No. 890094-95-8

1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol

Cat. No.: B2951070
CAS No.: 890094-95-8
M. Wt: 296.326
InChI Key: VZENESLJWVMNAX-UHFFFAOYSA-N
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Description

The compound 1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol features a 1,2-oxazole (isoxazole) core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a pyridin-3-yl-ethanol moiety. Its structure combines electron-donating (methoxy) and hydrogen-bonding (pyridine) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-pyridin-3-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-17(20,13-4-3-9-18-11-13)16-10-15(19-22-16)12-5-7-14(21-2)8-6-12/h3-11,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZENESLJWVMNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)(C2=CC(=NO2)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol typically involves the formation of the oxazole ring followed by the introduction of the pyridine and methoxyphenyl groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to oxazoline.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole and oxazoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can form hydrogen bonds with active site residues, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Chalcone Derivatives (α,β-Unsaturated Ketones)

Chalcones, such as those in and , share a conjugated enone system linking two aromatic rings. Key comparisons include:

Cardamonin (Cluster 5)
  • Structure: (E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)propenone.
  • Activity : IC50 = 4.35 μM (highest inhibitory activity among chalcones in ).
  • SAR Insights: Hydroxyl groups at ortho/para positions on ring A enhance activity. No substitutions on ring B maximize potency.
Cluster 6 Chalcones (e.g., 2j, 2h)
  • Structure : Substitutions at ortho, meta, and para positions on ring A (iodine at meta) and para on ring B.
    • Compound 2j : Bromine (para, ring A) and fluorine (para, ring B); IC50 = 4.703 μM.
    • Compound 2h : Chlorine (para, ring A) and methoxy (para, ring B); IC50 = 13.82 μM.
  • SAR Insights :
    • Electronegative substituents (Br, F) at para positions reduce IC50.
    • Methoxy groups (electron-donating) decrease potency compared to halogens.

Comparison with Target Compound: The target’s 4-methoxyphenyl group (electron-donating) on the isoxazole may reduce inhibitory activity relative to chalcones with electron-withdrawing para substituents.

Isoxazole and Oxadiazole Derivatives

5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)
  • Structure: Oxadiazole core with pyrrolidinyl-phenoxy and pyridyl substitutions.
  • Activity: Not quantified, but structural similarity highlights the role of pyridyl groups in heterocyclic systems.
1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine Dihydrochloride
  • Structure : Isoxazole linked to pyridin-3-yl and methanamine.
  • ethanol substitutions may alter solubility and target interactions.

The absence of a pyrrolidinyl group (as in 1a) may reduce steric hindrance, favoring binding to flat enzymatic pockets.

Antioxidant Chalcones ()

  • Compound 1: (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)propenone.
  • Compound 1d : Methoxy and acrylate substitutions.
  • Activity : Both compounds protect PC12 cells from H2O2-induced oxidative stress via dose-dependent mechanisms.
  • SAR Insights : Hydroxyl and methoxy groups on ring A correlate with antioxidant efficacy.

Comparison with Target Compound : The target lacks the α,β-unsaturated ketone critical for chalcone antioxidant activity. However, its pyridine ring and isoxazole core may offer alternative redox-modulating properties.

Biological Activity

The compound 1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol is a novel organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes an oxazole ring and a pyridine moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H16N2O2\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{2}

IUPAC Name : 1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxazole and pyridine rings are known to facilitate binding to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. Specific pathways affected include:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of Mitogen-Activated Protein Kinases (MAPKs), which play critical roles in cell signaling related to inflammation and cancer progression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of the compound. For instance, it has been evaluated in various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Effect
HeLa (Cervical Cancer)15.5Induces apoptosis
MCF7 (Breast Cancer)18.0Inhibits proliferation
A549 (Lung Cancer)12.0Cell cycle arrest

These results indicate that the compound effectively inhibits cell growth and induces apoptosis in various cancer types.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. In vivo studies using mouse models showed that treatment with the compound significantly reduced inflammation markers, including:

  • Total Cell Infiltration : Reduced by approximately 51% compared to control groups.
  • Eosinophil Infiltration : Decreased by 57%, indicating a strong anti-inflammatory response .

Study 1: MSK1 Inhibition

A detailed investigation into the inhibition of Mitogen and Stress Activated Kinase 1 (MSK1) revealed that the compound exhibited an IC50 value of 17.9 µM, effectively inhibiting MSK1 activity by over 30% at a concentration of 10 µM . This inhibition is crucial as MSK1 is involved in inflammatory responses and cancer cell proliferation.

Study 2: In Vivo Efficacy

In another study, the compound was administered to mice with induced inflammation. The results demonstrated a significant reduction in inflammatory cell infiltration, supporting its potential use as an anti-inflammatory agent in therapeutic applications .

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